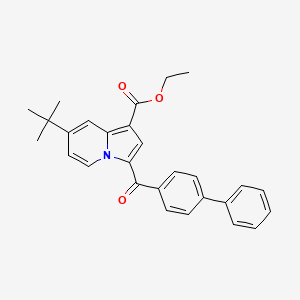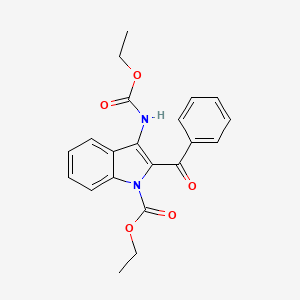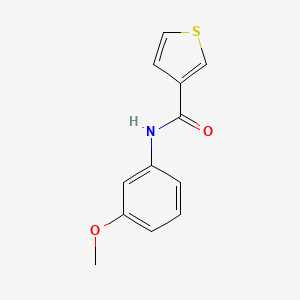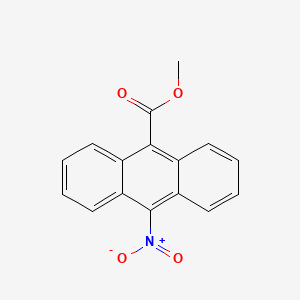
Methyl 10-nitro-9-anthracenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 10-nitro-9-anthracenecarboxylate is an organic compound with the molecular formula C16H11NO4 and a molecular weight of 281.27 g/mol It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains both nitro and ester functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 10-nitro-9-anthracenecarboxylate typically involves the nitration of methyl 9-anthracenecarboxylate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 10-position of the anthracene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure the desired product’s quality and yield.
化学反応の分析
Types of Reactions
Methyl 10-nitro-9-anthracenecarboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Methyl 10-amino-9-anthracenecarboxylate.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Oxidation: Anthraquinone derivatives or other oxidized products.
科学的研究の応用
Methyl 10-nitro-9-anthracenecarboxylate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other anthracene derivatives and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a probe for studying biological systems.
Industry: Utilized in the development of organic electronic materials, such
特性
CAS番号 |
79693-14-4 |
|---|---|
分子式 |
C16H11NO4 |
分子量 |
281.26 g/mol |
IUPAC名 |
methyl 10-nitroanthracene-9-carboxylate |
InChI |
InChI=1S/C16H11NO4/c1-21-16(18)14-10-6-2-4-8-12(10)15(17(19)20)13-9-5-3-7-11(13)14/h2-9H,1H3 |
InChIキー |
YSHFHBRPADLINZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C2C=CC=CC2=C(C3=CC=CC=C31)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


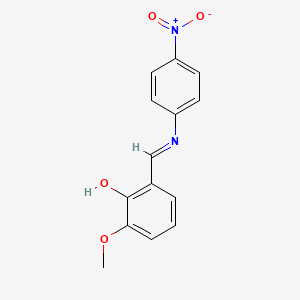
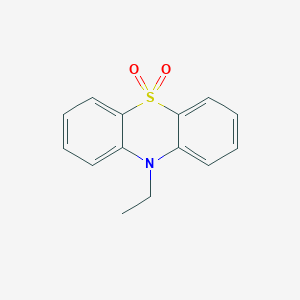
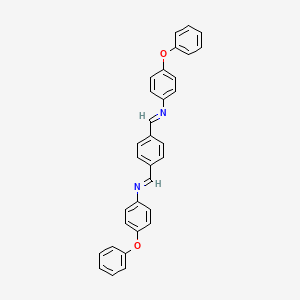

![3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol](/img/structure/B11945967.png)

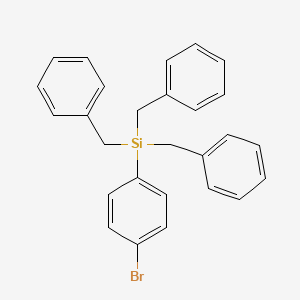
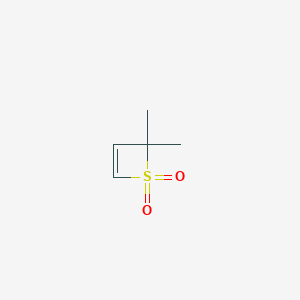
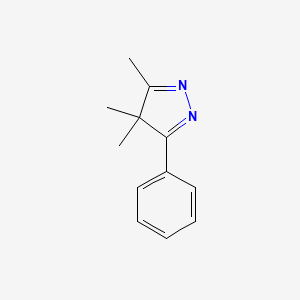
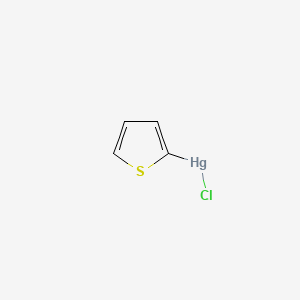
![1-(4-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11945991.png)
